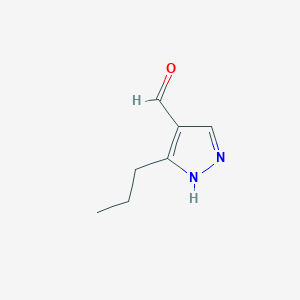
4-Amino-5-bromo-2-chloropyrimidine
Descripción general
Descripción
4-Amino-5-bromo-2-chloropyrimidine is a research chemical and an intermediate in the synthesis of pyrimidine Schiff bases with antibacterial, antioxidant, anti-inflammatory, and antifungal properties . It is an important raw material and intermediate used in organic synthesis, pharmaceuticals, and agrochemicals .
Synthesis Analysis
The synthesis of 4-Amino-5-bromo-2-chloropyrimidine involves a reaction of 5-bromo-2,4-dichloropyrimidine with ammonia . The reaction is carried out in tetrahydrofuran (THF) solvent .Molecular Structure Analysis
The molecular formula of 4-Amino-5-bromo-2-chloropyrimidine is C4H3BrClN3 . It has a molecular weight of 208.44 .Chemical Reactions Analysis
4-Amino-5-bromo-2-chloropyrimidine is an important raw material and intermediate used in organic synthesis, pharmaceuticals, and agrochemicals . It is used in the synthesis of pyrimidine Schiff bases .Physical And Chemical Properties Analysis
4-Amino-5-bromo-2-chloropyrimidine is a solid at room temperature . It has a molecular weight of 208.44 . The melting point is 187-188 °C , and the predicted boiling point is 369.8±22.0 °C . The predicted density is 1.960±0.06 g/cm3 .Aplicaciones Científicas De Investigación
Environmental Science
This compound is also significant in environmental science, where it can be used to study the degradation of organic molecules or as a tracer in understanding environmental processes.
Each of these applications leverages the unique chemical properties of 4-Amino-5-bromo-2-chloropyrimidine , demonstrating its importance across various fields of scientific research .
Mecanismo De Acción
Target of Action
4-Amino-5-bromo-2-chloropyrimidine is a heterocyclic compound It is known to be an important raw material and intermediate used in organic synthesis, pharmaceuticals, and agrochemicals .
Mode of Action
It is known to be an intermediate in the synthesis of pyrimidine Schiff bases , which are compounds with antibacterial, antioxidant, anti-inflammatory, and antifungal properties
Biochemical Pathways
As an intermediate in the synthesis of pyrimidine Schiff bases , it may influence the biochemical pathways associated with these compounds. Pyrimidine Schiff bases are known to have antibacterial, antioxidant, anti-inflammatory, and antifungal properties , suggesting that they may affect a variety of biochemical pathways related to these biological activities.
Result of Action
As an intermediate in the synthesis of pyrimidine Schiff bases , it may contribute to the biological activities of these compounds, which include antibacterial, antioxidant, anti-inflammatory, and antifungal effects .
Action Environment
It is recommended to store the compound under inert gas (nitrogen or argon) at 2–8 °c , suggesting that temperature and exposure to oxygen may affect its stability.
Safety and Hazards
Direcciones Futuras
While specific future directions for 4-Amino-5-bromo-2-chloropyrimidine are not mentioned in the search results, there is interest in the synthesis of 4,6-disubstituted pyrimidines . Pyrimidines containing halogens at the 2- and 4-positions are excellent starting materials for introducing different aryl, alkyl, or heteroaryl groups into the pyrimidine ring .
Propiedades
IUPAC Name |
5-bromo-2-chloropyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3BrClN3/c5-2-1-8-4(6)9-3(2)7/h1H,(H2,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOWALNIZDHZTSM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NC(=N1)Cl)N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3BrClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00376878 | |
| Record name | 4-Amino-5-bromo-2-chloropyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00376878 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.44 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Amino-5-bromo-2-chloropyrimidine | |
CAS RN |
205672-25-9 | |
| Record name | 4-Amino-5-bromo-2-chloropyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00376878 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Amino-5-bromo-2-chloropyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details




Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















